4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole
Descripción general
Descripción
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is a compound that has been studied for its potential applications in medicinal chemistry . It has been identified as a low micromolar inhibitor of Escherichia coli DNA gyrase . The compound is based on the 5,6,7,8-tetrahydroquinazoline and 4,5,6,7-tetrahydrobenzo [1,2- d ]thiazole scaffolds .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole derivatives involves a series of steps. The initial hits were optimized based on structure, resulting in low nanomolar E. coli DNA gyrase inhibitors . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is complex and has been studied using various techniques . The compound has been optimized for improved inhibition of DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole are complex and involve multiple steps . The compound has been found to inhibit both CK2 and GSK3β, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .Aplicaciones Científicas De Investigación
Dual Kinase Inhibition
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole has been investigated as a dual kinase inhibitor against two critical enzymes: Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β) . These kinases play essential roles in cellular signaling pathways. CK2 and GSK3β are responsible for phosphorylating a tumor suppressor protein called PTEN. Inhibiting both kinases simultaneously prevents PTEN deactivation more efficiently. Compound 1g, derived from this compound, demonstrated high dual kinase inhibitory activity against CK2 and GSK3β.
Bacterial DNA Gyrase Inhibition
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole derivatives have been explored as inhibitors of bacterial DNA gyrase B (GyrB) . DNA gyrase is essential for bacterial DNA replication and transcription. By disrupting its function, these compounds exhibit potential antibacterial properties.
Anti-Tumor Activity
Novel 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole derivatives have shown anti-tumor effects . These compounds were derived from dimedone and exhibited inhibitory activity against C-Met, tyrosine kinases, and Pim-1. Their potential in cancer therapy warrants further investigation.
Mecanismo De Acción
Target of Action
The primary targets of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole interacts with CK2 and GSK3β, inhibiting their activity . This inhibition prevents the phosphorylation and subsequent deactivation of PTEN . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .
Biochemical Pathways
The inhibition of CK2 and GSK3β by 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole affects the PTEN pathway . PTEN is a tumor suppressor protein, and its deactivation can lead to uncontrolled cell growth and proliferation . By preventing the deactivation of PTEN, this compound can potentially control the growth of tumor cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole are not available, the compound’s inhibitory activity against CK2 and GSK3β has been observed at concentrations of 1.9 μM and 0.67 μM respectively . This suggests that the compound has sufficient bioavailability to exert its effects at these concentrations .
Result of Action
The primary result of the action of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole is the inhibition of CK2 and GSK3β, leading to the prevention of PTEN deactivation . This can potentially control the growth of tumor cells, providing a therapeutic benefit in the treatment of cancer .
Direcciones Futuras
The future directions for the study of 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole involve the optimization of this class of compounds towards balanced dual DNA gyrase and topoisomerase IV inhibitors with antibacterial activity . This could potentially lead to the development of new antibacterial drugs.
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1,2,3-benzothiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBRRCBCHFQAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480429 | |
Record name | 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole | |
CAS RN |
56382-72-0 | |
Record name | 4,5,6,7-Tetrahydrobenzo[d][1,2,3]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.